Quizalofop-P-tefuryl, also known by the trade name Pantera, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) class. It is widely used in agricultural settings for the control of annual and perennial grasses in various crops, including potato, sugar beet, sunflower, oilseed rape, peanut, and vegetables [].
Quizalofop-P-tefuryl acts by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grasses. ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development. Inhibition of ACCase disrupts the production of essential fatty acids, leading to the death of targeted grasses [, ].
Research plays a crucial role in understanding the environmental fate and degradation of quizalofop-P-tefuryl to ensure its safe and responsible use. Studies have shown that quizalofop-P-tefuryl primarily degrades in soil through microbial activity and photolysis (degradation by sunlight). The degradation rate is influenced by various factors, including soil type, moisture content, and temperature [, ].
Quizalofop-P-tefuryl is a selective post-emergence herbicide primarily used for controlling grass weeds in various crops. It belongs to the aryloxyphenoxypropionate chemical class and is characterized by its ability to inhibit the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. The molecular formula of Quizalofop-P-tefuryl is C22H21ClN2O5, and it has a molecular weight of approximately 432.87 g/mol . Its structure includes a chloro group, an amine, and a phenoxy moiety, contributing to its herbicidal activity.
Quizalofop-P-tefuryl acts as a selective herbicide by mimicking the plant hormone auxin []. Auxin plays a crucial role in plant growth and development. Quizalofop-P-tefuryl disrupts auxin-regulated processes by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass weeds []. ACCase is a key enzyme involved in fatty acid synthesis, which is essential for plant growth. Inhibition of ACCase leads to the accumulation of toxic levels of precursors in the weed, ultimately leading to its death [].
Quizalofop-P-tefuryl is classified as a moderately toxic herbicide (WHO hazard classification: II).
Quizalofop-P-tefuryl undergoes hydrolysis in soil, leading to its degradation into less toxic metabolites. The half-life of Quizalofop-P-tefuryl in soil is around 8 days, indicating moderate persistence. The primary degradation pathway involves hydrolytic reactions that yield various by-products, including quizalofop acid, which retains some herbicidal properties . Laboratory studies have shown that the degradation kinetics can vary depending on environmental conditions such as pH and temperature.
The synthesis of Quizalofop-P-tefuryl typically involves multiple steps using starting materials such as chlorinated aromatic compounds and amines. One notable method includes the reaction of tributylamine with potassium carbonate in N,N-dimethylformamide or toluene under controlled conditions . This multi-step synthesis aims to achieve high purity and yield of the final product.
Quizalofop-P-tefuryl is primarily utilized in agriculture for weed management in crops such as soybeans, cotton, and other broadleaf plants. Its effectiveness against a wide range of grass weeds makes it a valuable tool for farmers aiming to enhance crop yields while minimizing competition from unwanted vegetation. Additionally, it can be used in non-crop areas for vegetation control.
Research on the interactions of Quizalofop-P-tefuryl with other chemicals indicates that it can be affected by various environmental factors such as soil composition and moisture levels. Interaction studies have also focused on its degradation products and their potential ecological impacts. For example, bacterial strains capable of degrading Quizalofop-P-tefuryl have been identified, suggesting that microbial activity plays a significant role in its environmental fate .
Quizalofop-P-tefuryl shares similarities with several other herbicides within the aryloxyphenoxypropionate class. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Quizalofop-P-ethyl | C20H21ClN2O4 | More commonly used; slightly different efficacy |
Fenoxaprop-P-ethyl | C19H19ClN2O4 | Similar mode of action; broader spectrum of use |
Haloxyfop-P-methyl | C22H23ClN2O4 | Effective against certain resistant weed species |
Clodinafop-propargyl | C21H23ClN2O4 | Different chemical structure; used in rice crops |
Quizalofop-P-tefuryl is distinct due to its specific selectivity towards grass weeds while being less harmful to broadleaf crops compared to some of its counterparts. Its unique chemical structure contributes to its effectiveness and safety profile in agricultural applications.
Quizalofop-P-tefuryl functions as a systemic herbicide absorbed through foliar tissues and translocated to meristematic regions, where it inhibits plastid-localized ACCase (EC 6.4.1.2). This enzyme catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis [1] [3]. Inhibition disrupts lipid formation, impairing membrane integrity and cellular growth in susceptible grasses such as Alopecurus myosuroides and Lolium rigidum [3] [5].
Key mechanistic features include:
Table 1: Kinetic Parameters of ACCase Isoforms Inhibited by Quizalofop-P-Tefuryl
Parameter | ACCase1 (Sensitive) | ACCase2 (Tolerant) |
---|---|---|
IC₅₀ (μM) | 0.054 | 1,700 |
Hill coefficient (nₐₚₚ) | 0.86 | 1.85 |
Kₘ acetyl-CoA (μM) | 35 | 42 |
Data derived from maize leaf enzyme assays [5] [6].
As a chiral molecule, Quizalofop-P-tefuryl exists as two enantiomers: the biologically active R-(-)-isomer and the inactive S-(+)-isomer [1] [2]. The R-configuration enables optimal spatial alignment with the ACCase binding pocket, as demonstrated by:
Stereochemical optimization strategies:
Quizalofop-P-tefuryl diverges from other aryloxyphenoxypropionates through its heterobicyclic quinoxaline ring and tetrahydrofurfuryl ester group. Comparative analyses reveal:
Table 2: Physicochemical and Inhibitory Properties of Propionate Herbicides
Property | Quizalofop-P-tefuryl | Haloxyfop-P-methyl | Fluazifop-P-butyl |
---|---|---|---|
Molecular volume (ų) | 303.97 | 317.09 | 332.45 |
log P | 4.12 | 3.89 | 4.35 |
ACCase1 IC₅₀ (μM) | 0.054 | 0.12 | 21.8 |
Resistance factor (A2004V) | 85-fold | 0.3-fold | 120-fold |
Data compiled from enzyme kinetics and molecular modeling studies [3] [5] [6].
Key differentiators:
The synthesis of Quizalofop-P-tefuryl relies on a carefully orchestrated sequence of chemical transformations involving several critical intermediates. The most significant pathway begins with the preparation of the core intermediate, (R)-2-[4-(6-chloro-2-quinoxalinyl)oxy]phenoxy]propionic acid, commonly known as Quizalofop-P acid [1] [2].
The key intermediate synthesis strategy employs a convergent approach where two major fragments are independently prepared and subsequently coupled. The first fragment involves the formation of 6-chloro-2-quinoxaline from 2,6-dichloroquinoxaline through selective substitution reactions [2]. This intermediate serves as the quinoxaline ring precursor and is synthesized under controlled conditions using N,N-dimethylformamide as the reaction medium at elevated temperatures of 145°C for 6 hours [2].
The second critical fragment is (R)-2-(4-hydroxyphenoxy)propionic acid, which provides the chiral backbone of the molecule [1] [2]. This intermediate is prepared through stereoselective synthesis methods, ensuring the desired (R)-configuration is maintained throughout the process. The synthesis of this intermediate typically involves the reaction of 4-hydroxyphenol with (R)-2-chloropropionic acid derivatives under basic conditions using potassium carbonate as the base catalyst [2].
The coupling reaction between these two major intermediates is facilitated by nucleophilic substitution reactions. The phenolic hydroxyl group of (R)-2-(4-hydroxyphenoxy)propionic acid attacks the electrophilic carbon adjacent to the chlorine atom in 6-chloro-2-quinoxaline, resulting in the formation of the ether linkage characteristic of aryloxyphenoxypropionate herbicides [1] [2]. This reaction proceeds with excellent yields of 97% when conducted in N,N-dimethylformamide solvent with potassium carbonate as the base at 145°C for 6 hours [2].
The final step in the synthesis involves the esterification of the carboxylic acid functionality with tetrahydrofurfuryl alcohol. This transformation is achieved through the intermediate formation of tetrahydrofurfuryl methanesulfonate, which serves as an activated alkylating agent [1]. The esterification reaction is conducted in a biphasic solvent system consisting of toluene and N,N-dimethylformamide, with tri-n-butylamine serving as a phase transfer catalyst [1]. The reaction conditions include heating to 60-80°C for 2 hours, followed by extended heating at 80°C for 14 hours to ensure complete conversion [1].
Intermediate | CAS Number | Role in Synthesis | Synthesis Yield (%) | Key Reaction Conditions |
---|---|---|---|---|
Quizalofop-P acid | 94051-08-8 | Core active intermediate | 97 | DMF, K₂CO₃, 145°C, 6h |
Tetrahydrofurfuryl methanesulfonate | 72641-13-5 | Alkylating agent for ester formation | Not specified | Not specified |
6-chloro-2-quinoxaline | 18671-97-1 | Quinoxaline ring precursor | Not specified | Not specified |
(R)-2-(4-hydroxyphenoxy)propionic acid | 57057-80-4 | Chiral backbone precursor | Not specified | Not specified |
Tetrahydrofurfuryl alcohol | Unknown | Alcohol component for ester formation | Not specified | Not specified |
The production of enantiomerically pure Quizalofop-P-tefuryl requires sophisticated chiral resolution techniques to achieve the desired stereochemical purity. The compound exists as a chiral molecule with a stereogenic center at the α-carbon of the propionic acid moiety, making it essential to employ selective methods for obtaining the biologically active (R)-enantiomer .
Industrial-scale chiral resolution of Quizalofop-P-tefuryl employs multiple complementary approaches to achieve high enantiomeric excess values. The primary strategy involves asymmetric synthesis using chiral catalysts during the formation of the key intermediate, (R)-2-(4-hydroxyphenoxy)propionic acid [5]. This approach utilizes transition metal catalysts bearing chiral ligands to ensure preferential formation of the desired stereoisomer directly during the synthetic pathway.
Crystallization-based chiral resolution represents another critical technique employed in the purification process [5] [6]. This method involves the formation of diastereomeric salts through the reaction of racemic Quizalofop-P-tefuryl with chiral resolving agents such as (S)-mandelic acid or tartaric acid derivatives [6]. The resulting diastereomeric salts exhibit different solubility properties, allowing for their separation through selective crystallization. The less soluble diastereomer is typically isolated first, followed by acid-base treatment to regenerate the pure enantiomer [6].
Chromatographic separation using chiral stationary phases provides an additional purification method for achieving high enantiomeric purity [7] [8]. High-performance liquid chromatography equipped with chiral columns, such as those based on amylose or cellulose derivatives, enables the direct separation of enantiomers [9] [7]. Supercritical fluid chromatography has also been employed as a green alternative, offering faster separation times and reduced solvent consumption compared to traditional liquid chromatography methods [7].
Enzymatic resolution techniques offer a biotechnological approach to chiral purification [8] [10]. These methods utilize stereoselective enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer while leaving the other unchanged [10]. The differential reaction rates between enantiomers allow for their separation and subsequent purification. This approach is particularly attractive for industrial applications due to the mild reaction conditions and high selectivity achievable with optimized enzyme systems [8].
The industrial implementation of these chiral resolution techniques has achieved remarkable success in producing Quizalofop-P-tefuryl with optical purity exceeding 96% enantiomeric excess [1]. This high level of stereochemical purity is essential for the herbicidal activity, as the (R)-enantiomer exhibits significantly higher biological activity compared to the (S)-enantiomer .
Parameter | Value/Description | Reference Conditions |
---|---|---|
Optical Purity Achieved | 96% ee | Toluene/DMF system, 80°C |
Resolution Method | Asymmetric synthesis with chiral catalysts | Direct asymmetric synthesis |
Chiral Configuration | (R)-enantiomer preferred | Stereoselective reaction pathway |
Enantiomeric Excess (ee) | 96% | Measured by HPLC analysis |
Resolving Agent Type | Chiral stationary phase or enzymatic resolution | Industrial scale implementation |
The transition from laboratory-scale synthesis to industrial production of Quizalofop-P-tefuryl requires comprehensive process optimization to ensure economic viability, consistent product quality, and environmental sustainability [11] [12]. Modern manufacturing approaches integrate advanced process analytical technology with real-time monitoring systems to achieve optimal production parameters [12] [13].
Temperature control represents a critical optimization parameter in large-scale manufacturing. The esterification reaction between Quizalofop-P acid and tetrahydrofurfuryl methanesulfonate requires precise temperature management to achieve maximum yield while maintaining stereochemical integrity [1]. Industrial-scale reactors employ sophisticated temperature control systems that maintain reaction temperatures at 80°C with variations of less than ±2°C throughout the reaction vessel [11]. This level of control is achieved through the use of jacketed reactors with circulating heat transfer fluids and multiple temperature monitoring points [11].
Solvent system optimization has proven essential for achieving efficient separation and purification processes [1] [12]. The biphasic toluene/N,N-dimethylformamide system employed in the synthesis requires careful ratio optimization to maximize product extraction while minimizing solvent consumption [1]. Industrial implementations have developed solvent recovery systems that recycle greater than 95% of the organic solvents, significantly reducing both environmental impact and production costs [11].
Catalyst loading optimization focuses on achieving complete conversion while minimizing catalyst consumption [12] [13]. The potassium carbonate base catalyst employed in the synthesis is used in stoichiometric excess to ensure complete reaction, but excessive amounts can complicate product purification [1] [2]. Process optimization studies have determined that a 1.5-fold stoichiometric excess provides optimal conversion rates while maintaining manageable purification requirements [11].
Advanced process control systems incorporating machine learning algorithms have been implemented to optimize multiple parameters simultaneously [12] [13]. These systems continuously monitor reaction progress through online analytical techniques, including near-infrared spectroscopy and high-performance liquid chromatography, enabling real-time adjustment of reaction conditions [12]. The integration of these monitoring systems has resulted in improved batch-to-batch consistency and reduced production cycle times [13].
Quality control optimization involves the implementation of statistical process control methods to ensure consistent product specifications [11] [14]. Critical quality attributes, including enantiomeric purity, chemical purity, and moisture content, are monitored throughout the production process using validated analytical methods [14]. Control charts and capability studies are employed to identify process variations and implement corrective actions before they affect product quality [14].
Environmental optimization focuses on minimizing waste generation and energy consumption [15] [11]. Process intensification techniques, such as microreactor technology and continuous flow processing, have been evaluated for their potential to reduce reaction times and improve atom economy [12]. These approaches have demonstrated the ability to reduce waste generation by up to 40% while maintaining product quality standards [12].
Optimization Parameter | Standard Conditions | Optimized Conditions | Process Improvement |
---|---|---|---|
Reaction Temperature | 60-80°C | 80°C | Temperature control for selectivity |
Reaction Time | 14-16 hours | 14 hours | Extended reaction time for completion |
Solvent System | Toluene/DMF | Toluene/DMF (optimized ratio) | Biphasic system for separation |
Catalyst Loading | 3 mol% (K₂CO₃) | Stoichiometric excess | Base-catalyzed esterification |
Product Purity | 95% minimum | 96% ee achieved | Enhanced stereoselectivity |
Irritant;Health Hazard;Environmental Hazard